Cratoxyarborenone D
Description
Overview of Natural Products in Chemical Biology and Drug Discovery
Natural products have historically been the most fruitful source for the discovery of new drugs and drug candidates. nih.gov Their structural complexity and diversity provide a significant advantage over synthetic compound libraries, often leading to the discovery of novel mechanisms of action. nih.govresearchgate.net In chemical biology, natural products serve as powerful tools to probe protein function and dissect cellular pathways. The success of natural products in drug discovery is evident in the number of approved drugs derived from them, including those for treating cancer and infectious diseases. frontiersin.org The continuous exploration of biodiversity is crucial, as it is estimated that a large percentage of the world's biodiversity has yet to be evaluated for its potential biological activity. nih.gov
Contextualization of the Cratoxylum Genus in Phytochemistry
The genus Cratoxylum, belonging to the family Hypericaceae, is a group of flowering plants native to Southeast Asia, including countries like Malaysia, Thailand, and Vietnam. upm.edu.myrasayanjournal.co.in This genus has a rich history in traditional medicine, where various parts of the plants are used to treat ailments such as fever, cough, diarrhea, and ulcers. rasayanjournal.co.inupm.edu.my Phytochemical investigations of the Cratoxylum genus have revealed a wide array of secondary metabolites, with xanthones being a predominant class of compounds. upm.edu.mymdpi.com Besides xanthones, the genus is also a source of flavonoids, triterpenoids, and other phenolic compounds, which contribute to its diverse pharmacological properties, including antibacterial, antioxidant, and anticancer activities. upm.edu.myresearchgate.net
Discovery and Initial Characterization of Cratoxyarborenone D
This compound is a natural chemical compound that was discovered and isolated from Cratoxylum sumatranum. biodeep.cnebi.ac.uk Its discovery was the result of bioassay-guided fractionation of extracts from the leaves, twigs, and stem bark of the plant. ebi.ac.uk This process specifically aimed to identify constituents with cytotoxic activity against the KB human oral epidermoid cancer cell line. ebi.ac.uk
The initial characterization of this compound established it as an organic heterotetracyclic compound. ebi.ac.uk Its structure was elucidated using spectroscopic methods. The molecular formula of this compound is C₂₃H₂₂O₇. ebi.ac.ukebi.ac.uk
Significance and Research Trajectory of Prenylated Xanthones
Prenylated xanthones, such as this compound, are a significant and abundant subclass of xanthones, particularly common in the Clusiaceae family, to which Cratoxylum belongs. csmres.co.uknih.gov The addition of one or more prenyl groups to the xanthone (B1684191) scaffold often enhances the biological activity of the molecule. benchchem.com Research into prenylated xanthones has gained considerable momentum due to their promising and diverse pharmacological effects. csmres.co.uk
The research trajectory for these compounds is focused on exploring their potential as therapeutic agents. csmres.co.uknih.gov Numerous studies have highlighted their significant in vitro activities, including anticancer, antimalarial, and anti-inflammatory properties. csmres.co.ukchula.ac.th For instance, other related compounds, such as Cratoxyarborenone E, have been investigated for their antimalarial activity. researchgate.netresearchgate.net The diverse bioactivities of prenylated xanthones underscore their importance as lead structures for the development of new drugs. umsha.ac.irresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4,7,8,9-tetrahydroxy-6-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C23H22O7/c1-9(2)5-6-11-16-20(26)17-15(30-23(16)22(28)21(27)19(11)25)8-14-12(18(17)24)7-13(29-14)10(3)4/h5,8,13,24-25,27-28H,3,6-7H2,1-2,4H3 |
InChI Key |
PIPKOMCOCGAXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)O)O)OC3=CC4=C(CC(O4)C(=C)C)C(=C3C2=O)O)C |
Origin of Product |
United States |
Isolation and Spectroscopic Elucidation of Cratoxyarborenone D
Plant Material Source and Collection Protocols
The genus Cratoxylum, belonging to the family Hypericaceae, is primarily found in Southeast Asia. researchgate.net Species of this genus are known to produce a variety of secondary metabolites, including xanthones, flavonoids, and triterpenoids. researchgate.netresearchgate.net The specific plant material from which Cratoxyarborenone D is isolated is crucial for ensuring a consistent and viable source of the compound.
The collection of plant material, often the leaves, stem bark, or roots of species such as Cratoxylum arborescens, Cratoxylum cochinchinense, or Cratoxylum glaucum, follows stringent botanical protocols. um.edu.mybuu.ac.thresearchgate.net This includes precise identification of the plant species by a qualified botanist, documentation of the collection location and date, and the preparation of a voucher specimen for future reference and verification. tjnpr.org Proper handling and drying of the plant material are critical to preserve the chemical integrity of its constituents, preventing enzymatic degradation or microbial contamination.
Extraction Procedures for Secondary Metabolites
The initial step in isolating this compound involves the extraction of secondary metabolites from the collected plant material. This is typically achieved through maceration or Soxhlet extraction using a series of solvents with increasing polarity. A common sequence begins with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This is followed by extraction with a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), which is often the fraction enriched with xanthones. researchgate.nettjnpr.org Finally, a polar solvent like methanol (B129727) may be used to extract the remaining polar compounds. researchgate.nettjnpr.org
The choice of solvent is critical, as it selectively dissolves compounds with similar polarity. For xanthones like this compound, dichloromethane and ethyl acetate extracts have proven to be particularly effective. researchgate.nettjnpr.org After extraction, the solvents are evaporated under reduced pressure to yield crude extracts, which then undergo further fractionation.
Chromatographic Fractionation Strategies for Xanthone (B1684191) Enrichment
The crude extracts obtained are complex mixtures containing numerous compounds. To isolate this compound, a series of chromatographic techniques are employed to separate the components based on their physical and chemical properties.
Normal-Phase Chromatographic Techniques
Normal-phase chromatography is a fundamental technique for the initial fractionation of the crude extract. In this method, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. um.edu.mynih.gov The separation is based on the polarity of the compounds; more polar compounds adhere more strongly to the stationary phase and elute later, while less polar compounds travel faster with the mobile phase. A gradient of solvents with increasing polarity, for instance, a mixture of hexane (B92381) and ethyl acetate with an increasing proportion of ethyl acetate, is often used to effectively separate the components of the extract. tjnpr.org
Reversed-Phase Chromatographic Techniques
Reversed-phase chromatography is another powerful tool, often used for further purification of fractions obtained from normal-phase chromatography. This technique utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water. pensoft.net In reversed-phase chromatography, non-polar compounds are retained more strongly by the stationary phase, while polar compounds elute earlier. This method is particularly effective for separating closely related xanthones.
Preparative Chromatographic Methodologies
For the final purification of this compound to a high degree of purity, preparative high-performance liquid chromatography (HPLC) is often the method of choice. pensoft.net Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Both normal-phase and reversed-phase preparative HPLC can be used, depending on the properties of the compound and the impurities present. Size-exclusion chromatography, using stationary phases like Sephadex LH-20, is also frequently employed to separate compounds based on their molecular size. tjnpr.org
Advanced Spectroscopic Methods for Structural Assignment
Once this compound is isolated in its pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques.
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. benchchem.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, by detecting their characteristic vibrational frequencies. um.edu.my
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the conjugated systems present in the xanthone scaffold. benchchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically performed:
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms present.
2D NMR techniques , such as Correlation Spectroscopy (COSY) , Heteronuclear Single Quantum Coherence (HSQC) , and Heteronuclear Multiple Bond Correlation (HMBC) , are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These experiments allow for the complete and unambiguous assignment of all proton and carbon signals and the definitive determination of the structure of this compound. researchgate.net
The collective data from these spectroscopic methods, when analyzed and pieced together, provide a complete and accurate three-dimensional picture of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Chiroptical Methods for Stereochemical Assignment
This compound contains multiple stereocenters, meaning it is a chiral molecule that can exist as different stereoisomers. Determining the specific three-dimensional arrangement of atoms, known as the absolute configuration, requires specialized techniques.
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific stereoisomer and is highly sensitive to the molecule's absolute configuration.
To determine the absolute configuration, the experimental ECD spectrum of the isolated natural product is compared with the spectrum of a related compound of known stereochemistry or with a spectrum predicted by quantum-chemical calculations. A match between the experimental and calculated (or reference) spectra allows for an unambiguous assignment of the absolute configuration.
For this compound, the primary literature does not specify that ECD was used for stereochemical assignment. researchgate.net Therefore, the absolute configuration of the natural isolate may remain unassigned or may have been proposed based on biogenetic relationships to other compounds from the same source.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. acs.org The variation of rotation with wavelength provides detailed stereochemical information, particularly when the measurement is performed across a molecule's absorption bands. mdpi.com This phenomenon is known as the Cotton effect, which is characterized by a peak and a trough in the ORD curve in the vicinity of the chromophore's absorption maximum. acs.org The sign of the Cotton effect (positive or negative) can be directly related to the absolute configuration of the chiral centers near the chromophore. acs.org
For this compound, the primary chromophore is the extended xanthone nucleus. The molecule possesses a chiral center at the C-2 position of the dihydrofuran ring. A single measurement of its optical activity was reported as a specific rotation, [α]D, of +16 (c 0.1, MeOH), indicating it is dextrorotatory at the sodium D-line (589 nm). nih.gov
A full ORD study would involve measuring the optical rotation across the UV-visible absorption spectrum of the xanthone core. The sign of the observed Cotton effect could then be analyzed, for instance using the Octant Rule for ketones or related empirical rules for xanthones, to assign the absolute stereochemistry at the C-2 center. This non-destructive method is a powerful tool for confirming the three-dimensional structure of natural products.
Computational Chemistry Approaches in Structural Elucidation
Computational chemistry provides indispensable tools for validating and refining the structures of complex natural products like this compound, especially when crystallographic data is unavailable.
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. rsc.org It is widely employed to predict a variety of molecular properties, including spectroscopic data, with a high degree of accuracy. researchgate.net For structural elucidation, DFT calculations are often used to predict NMR chemical shifts and vibrational frequencies for a proposed structure.
The typical workflow involves:
Geometry Optimization : The 3D coordinates of the proposed structure of this compound are optimized to find the lowest energy conformation. This is commonly done using a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G(d,p). nih.gov
Spectroscopic Calculation : Using the optimized geometry, NMR shielding tensors are calculated. These are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Comparison : The theoretically predicted ¹H and ¹³C NMR spectra are then compared with the experimental data. A strong correlation between the calculated and observed chemical shifts provides powerful evidence in support of the proposed structure. Any significant deviations might suggest an incorrect structural or stereochemical assignment.
Table 3: Example of DFT Calculation Parameters for Xanthone Analysis
| Calculation Type | Method | Basis Set | Key Results |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | Optimized molecular geometry, bond lengths, and angles. |
| NMR Shielding Calculation | GIAO-DFT | 6-31G(d,p) | Predicted ¹H and ¹³C NMR chemical shifts for comparison. |
This represents a typical methodology applied to xanthone structures. nih.gov
Conformational Analysis and Molecular Dynamics for Stereochemistry
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Most molecules, including this compound, are flexible due to rotation around single bonds and can exist as an ensemble of different conformers. Identifying the most stable, low-energy conformers is essential for understanding the molecule's true 3D structure and its biological activity.
For this compound, key areas of flexibility include the orientation of the isoprenyl side chain and the puckering of the dihydrofuran ring. Computational methods can be used to explore the potential energy surface of the molecule:
Systematic or Stochastic Searches : Algorithms are used to systematically rotate bonds or randomly sample conformational space to generate a wide range of possible conformers.
Energy Minimization : Each generated conformer is then subjected to energy minimization (often using DFT or molecular mechanics) to find the nearest local energy minimum.
Population Analysis : The relative energies of the stable conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution.
The results of this analysis can be correlated with experimental NMR data, such as Nuclear Overhauser Effect (NOE) correlations, which provide information about the through-space proximity of protons. A match between the interproton distances in a low-energy computed conformer and the observed NOE signals provides strong evidence for that conformer being the dominant one in solution, thus helping to confirm the relative stereochemistry of the molecule.
Biosynthetic Pathways and Biogenetic Relationships of Cratoxyarborenone D
General Xanthone (B1684191) Biosynthesis via Shikimate and Acetate (B1210297) Pathways
The fundamental scaffold of xanthones in higher plants is constructed through a mixed biosynthetic pathway, integrating precursors from two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.govresearchgate.net This convergence is a hallmark of the biosynthesis of many phenolic compounds in the plant kingdom.
The process begins with the shikimate pathway, which provides one of the aromatic rings (typically designated as ring B) and the carbonyl carbon of the xanthone core. rsc.org A key intermediate derived from this pathway is 3-hydroxybenzoic acid. Concurrently, the acetate-malonate pathway supplies three molecules of acetyl-CoA, which undergo successive condensations to form a polyketide chain. This chain ultimately forms the second aromatic ring (ring A). rsc.org
The condensation of the shikimate-derived unit with the acetate-derived polyketide chain leads to the formation of a crucial benzophenone (B1666685) intermediate, such as 2,4,6-trihydroxybenzophenone. tandfonline.com This benzophenone then undergoes a regioselective, intramolecular oxidative coupling, a reaction often catalyzed by a cytochrome P450-dependent monooxygenase. This cyclization forges the central pyrone ring, yielding the basic tricyclic xanthone skeleton. nih.gov Further structural diversity is then achieved through a variety of "decorating" enzymes that catalyze reactions such as hydroxylation, methylation, glycosylation, and, crucially for Cratoxyarborenone D, prenylation. tandfonline.comnih.gov
Proposed Biogenetic Route to the this compound Skeleton
The formation of the complex, caged structure of this compound and related compounds requires several steps beyond the basic xanthone synthesis. The widely accepted hypothesis for the construction of such caged scaffolds involves a remarkable cascade of pericyclic reactions. nih.govtandfonline.com this compound is classified as an organic heterotetracyclic compound, indicating a high degree of complexity. ebi.ac.uk
The proposed biogenetic pathway begins with a standard xanthone core that has been embellished with multiple prenyl groups, which are themselves derived from the isoprenoid pathway. For caged xanthones found in the genera Garcinia and Cratoxylum, the key transformation is believed to be a tandem sequence of a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.govtandfonline.comtandfonline.com
The proposed sequence is as follows:
Polyprenylation: A xanthone precursor is substituted with multiple prenyl groups at specific positions on the aromatic rings.
Claisen Rearrangement: A thermally or enzymatically induced pnas.orgpnas.org-sigmatropic rearrangement (a Claisen rearrangement) of an O-prenylated xanthone occurs. This reaction shifts the prenyl group from an oxygen atom to a carbon atom on the aromatic ring, creating a dienone intermediate. nih.govpnas.org
Intramolecular Diels-Alder Reaction: The dienone intermediate, now possessing the correct geometry and electronic configuration, undergoes an intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. nih.govresearchgate.net This step forms the characteristic bridged, polycyclic "caged" scaffold. Experimental evidence from synthetic organic chemistry has supported the feasibility of this reaction cascade, with researchers successfully mimicking the proposed biomimetic synthesis of caged xanthones in the lab. tandfonline.compnas.org
This compound, along with related compounds like cochinchinones from Cratoxylum cochinchinense, features a rearranged caged motif, suggesting that further enzymatic modifications likely occur after the initial cage formation to yield the final, unique structure. nih.govobolibrary.org
Role of Prenyltransferases in this compound Formation
Prenyltransferases are a critical class of enzymes in the biosynthesis of this compound, as they are responsible for attaching the essential prenyl moieties to the xanthone core. nih.gov These enzymes catalyze the transfer of a dimethylallyl diphosphate (B83284) (DMAPP) or a geranyl diphosphate (GPP) unit to the aromatic acceptor molecule. nih.gov This prenylation step is a crucial point of diversification in secondary metabolism, significantly increasing the structural complexity and often the biological activity of the parent compound. nih.gov
In the context of this compound biosynthesis, prenyltransferases are responsible for creating the polyprenylated xanthone precursor that is required for the subsequent Claisen and Diels-Alder reactions. nih.govtandfonline.com The specific attachment points of the prenyl groups are determined by the regioselectivity of the particular prenyltransferase enzyme. While specific prenyltransferases from Cratoxylum species directly involved in caged xanthone biosynthesis have yet to be fully characterized, studies on related enzymes from other plants, such as Hypericum calycinum, have provided valuable insights. These enzymes are often membrane-bound and catalyze the regiospecific C- or O-prenylation of the xanthone skeleton. nih.gov The formation of both regular and rearranged caged xanthones underscores the likely involvement of multiple, highly specific prenyltransferases to generate the necessary precursors. nih.gov
Enzymatic Investigations in the Biosynthesis of Prenylated Xanthones
While the complete enzymatic pathway for this compound has not been elucidated, research into related processes provides strong evidence for the types of enzymes involved. The key cage-forming step, the intramolecular Diels-Alder reaction, has long been hypothesized. Recently, the discovery and characterization of enzymes that catalyze Diels-Alder reactions, so-called Diels-Alderases , have lent significant credence to this proposal. researchgate.netrsc.org These enzymes have been identified in various biosynthetic pathways and are capable of controlling the stereochemistry of the [4+2] cycloaddition, which is crucial for the formation of complex natural products. researchgate.net
The involvement of such an enzyme in the biosynthesis of caged xanthones would explain the high stereospecificity observed in the natural products. While spontaneous, thermally-driven Diels-Alder reactions can occur, an enzymatic catalysis would ensure a controlled and efficient formation of the correct isomer. rsc.org Synthetic studies have demonstrated that the tandem Claisen/Diels-Alder reaction cascade is chemically feasible, often requiring high temperatures to proceed. pnas.org The ability of a Diels-Alderase to catalyze this reaction under physiological conditions highlights the power of enzymatic catalysis. rsc.org
Furthermore, the initial formation of the xanthone core itself relies on key enzymes like benzophenone synthase and cytochrome P450 monooxygenases, as established in studies of other plant species. ub.ac.id
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. By feeding an organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, or ¹⁸O), researchers can determine which atoms in the final natural product are derived from that precursor.
While specific isotopic labeling studies on this compound are not extensively documented in the available literature, the principles have been applied to the broader class of xanthones and related polyketides. For instance, feeding studies with ¹³C-labeled acetate and shikimate precursors in other plant systems have confirmed the mixed biosynthetic origin of the xanthone scaffold. rsc.org
In the context of caged xanthones, isotopic labeling could be used to:
Confirm the incorporation of multiple prenyl units from labeled isoprenoid precursors like mevalonic acid or 1-deoxy-D-xylulose-5-phosphate.
Trace the atoms involved in the Claisen rearrangement, confirming the shift from an O-prenyl to a C-prenyl linkage.
Provide evidence for the intramolecular Diels-Alder reaction by analyzing the connectivity of the labeled atoms in the final caged structure.
Such studies have been instrumental in deciphering the biosynthetic pathways of other complex polyketides and terpenoids, and would be invaluable for definitively confirming the proposed biogenetic route to this compound. acs.org
Comparative Biogenesis within the Cratoxylum Genus and Related Plant Families
The genus Cratoxylum is a rich source of a diverse array of xanthones, making it an excellent subject for comparative biogenetic studies. researchgate.netupm.edu.my Phytochemical investigations have revealed that species within this genus produce not only complex caged xanthones like those found in C. cochinchinense and C. sumatranum, but also simpler, non-caged prenylated xanthones and basic oxygenated xanthones. buu.ac.thnih.govresearchgate.net
This chemical diversity suggests an evolution of the biosynthetic pathway within the genus. It is plausible that the pathways for simpler xanthones represent the foundational biosynthetic machinery, upon which more complex pathways, such as those leading to caged structures, were built.
A comparison with the closely related family Clusiaceae, particularly the genus Garcinia, is also highly informative. Garcinia species are famous for producing a vast number of prenylated caged xanthones, such as gambogic acid. tandfonline.comtandfonline.com The structural similarities between the caged xanthones from Cratoxylum and Garcinia strongly suggest a shared or parallel evolution of the biosynthetic machinery responsible for the key Claisen/Diels-Alder cascade. nih.govtandfonline.com The presence of these highly specialized metabolites in both genera underscores their close taxonomic relationship and highlights the chemical richness of this branch of the plant kingdom.
Synthetic Methodologies for Cratoxyarborenone D and Its Analogues
Retrosynthetic Analysis of the Cratoxyarborenone D Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgyoutube.com For the complex caged framework of this compound and related compounds, the analysis is heavily influenced by its proposed biosynthetic pathway. tandfonline.com
The key disconnection strategy for the 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold involves a retro-Diels-Alder reaction followed by a retro-Claisen rearrangement. tandfonline.comtandfonline.com This biomimetic (biosynthesis-inspired) approach simplifies the intricate caged system into a more manageable prenylated xanthone (B1684191) precursor.
Key Retrosynthetic Steps:
Retro-Diels-Alder Reaction: The first major disconnection breaks apart the cyclohexene (B86901) ring embedded within the caged structure. This step simplifies the tricyclic system into a dienone intermediate still attached to the xanthone core.
Retro-Claisen Rearrangement: The dienone intermediate is further simplified by reversing the Claisen rearrangement. This step disconnects a prenyl group from the xanthone aromatic ring, leading to a simpler, polyprenylated 1,3-dihydroxyxanthone.
Xanthone Core Disconnection: The xanthone nucleus itself can be disconnected into simpler phenolic and benzoic acid derivatives, which are often commercially available or easily synthesized.
This analysis reveals that the primary challenges in the forward synthesis are the construction of the xanthone core, the regioselective installation of multiple prenyl groups, and controlling the stereochemistry of the crucial intramolecular Claisen/Diels-Alder cascade reaction.
Total Synthesis Approaches to the Xanthone Core Structure
The dibenzo-γ-pyrone (xanthone) scaffold is the foundational structure of this compound. core.ac.uk Its synthesis is a critical first stage in any total synthesis effort. The biosynthesis of xanthones in higher plants proceeds through the acetate (B1210297) and shikimate pathways, which respectively form the A and B rings of the structure. core.ac.uk Chemical syntheses often mimic this convergence by combining precursors that will form these two halves of the molecule.
Common methods for constructing the xanthone core include:
Condensation Reactions: A widely used approach involves the condensation of a suitably substituted 2-hydroxybenzoic acid with a polyphenol (like phloroglucinol). This is often followed by a cyclodehydration step to form the central pyrone ring.
Benzophenone (B1666685) Intermediates: An alternative route proceeds through a benzophenone intermediate, which is then oxidatively cyclized to form the xanthone's ether linkage. This pathway is analogous to the proposed biosynthesis of xanthones. tandfonline.com
These methods allow for the preparation of a variety of substituted xanthone cores, which can then be elaborated further to introduce the necessary prenyl groups for the subsequent cage-forming reactions.
Strategies for Introducing Prenyl Units and other Functional Groups
The introduction of prenyl (3-methyl-2-butenyl) side chains onto the xanthone scaffold is a pivotal step, as these groups are the precursors to the caged structure. core.ac.uk Both C-prenylation (attachment to a carbon atom) and O-prenylation (attachment to an oxygen atom) are employed.
Direct C-Prenylation: This can be achieved by reacting the xanthone core with a prenylating agent, such as prenyl bromide, in the presence of a base. This reaction often yields a mixture of C- and O-prenylated products, as well as products with varying numbers of prenyl groups attached.
Claisen Rearrangement: A powerful method for achieving regioselective C-prenylation involves an initial O-prenylation to form a prenyl ether. Upon heating, this intermediate undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement (the Claisen rearrangement) to move the prenyl group from the oxygen to an ortho-carbon position on the aromatic ring. tandfonline.com This reaction is a cornerstone of the biomimetic synthesis of caged xanthones. tandfonline.comtandfonline.com
The widely accepted pathway to the caged scaffold involves a Claisen rearrangement to form a key dienone intermediate, which then undergoes an intramolecular Diels-Alder reaction to construct the final caged architecture. tandfonline.comtandfonline.com The regioselectivity of the initial allylation can lead to different caged scaffold products. tandfonline.com
Partial Synthesis from Structurally Related Natural Precursors
Partial synthesis, which involves converting a readily available natural product into a different, often rarer, target molecule, is a viable strategy within the caged xanthone family. Given the structural similarity among the more than 120 known prenylated caged xanthones, a common intermediate can serve as a starting point for multiple targets. tandfonline.comtandfonline.com
For example, a natural product like forbesione, which possesses the core caged structure but simpler peripheral functionality, could potentially be isolated in larger quantities and then chemically modified. Such modifications could include:
Oxidation or reduction of existing functional groups.
Epoxidation of double bonds on the side chains.
Introduction of additional hydroxyl or alkyl groups.
This approach can be more efficient than a full total synthesis, leveraging the complex scaffold already constructed by nature to access a variety of analogues.
Development of Synthetic Analogues and Derivatives of this compound
The creation of synthetic analogues is crucial for exploring the structure-activity relationships (SAR) of bioactive compounds like the caged xanthones. tandfonline.com By systematically modifying different parts of the molecule, chemists can identify the key structural features responsible for its biological effects.
The prenyl side chains of caged xanthones are common targets for modification. These lipophilic chains can influence the molecule's interaction with biological membranes and proteins. Synthetic modifications can include:
Hydrogenation: Saturation of the double bonds in the prenyl groups to explore the role of unsaturation.
Oxidation: Introduction of hydroxyl groups, epoxides, or carboxylic acids to increase polarity and create new hydrogen bonding opportunities.
Chain Length Variation: Synthesis of analogues with shorter (geranyl) or longer (farnesyl) isoprenoid chains.
Cyclization: Inducing cyclization of the prenyl chains with nearby hydroxyl groups to form pyran or furan (B31954) rings, a structural motif also found in some natural xanthones. core.ac.uk
The table below summarizes some common modifications applied to prenyl side chains in the synthesis of natural product analogues.
| Modification Type | Reagents/Conditions | Resulting Functional Group |
| Hydrogenation | H₂, Pd/C | Alkane |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | O₃; then Me₂S | Aldehyde/Ketone |
| Isomerization | Acid or base catalysis | Shifted double bond position |
This table presents generalized synthetic transformations.
The aromatic xanthone core itself can also be modified to produce analogues. These alterations can impact the electronic properties of the molecule and its ability to participate in pi-stacking or hydrogen bonding interactions.
Strategies include:
Altering Substitution Patterns: Synthesizing the xanthone core with different patterns of hydroxyl, methoxy (B1213986), or alkyl groups on the aromatic rings.
Introducing Halogens: The incorporation of fluorine, chlorine, or bromine atoms can alter the molecule's lipophilicity and metabolic stability.
Modifying the Carbonyl Group: The ketone of the central pyrone ring can be reduced to an alcohol or converted to other functional groups, though this can significantly alter the planar and electronic nature of the xanthone system.
The development of both naturally occurring and synthetic analogues of caged xanthones continues to be an active area of research, particularly for identifying novel therapeutic agents. tandfonline.comtandfonline.com
Introduction of Heteroatoms and Different Substituents
The introduction of heteroatoms and a variety of substituents onto the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activity. Synthetic methodologies primarily focus on the strategic modification of existing functional groups to incorporate oxygen, nitrogen, and sulfur-containing moieties. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, which in turn can modulate its interaction with biological targets.
Oxygen-Containing Substituents
The hydroxyl groups present on the xanthone core of this compound and its analogues serve as versatile handles for the introduction of various oxygen-containing substituents, primarily through O-alkylation and O-acylation reactions.
O-Alkylation:
The synthesis of ether derivatives of prenylated xanthones, such as the structurally related α-mangostin, has been successfully achieved. These reactions typically involve the deprotonation of a phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure efficient and selective alkylation.
One study detailed the synthesis of several di-O-alkylated α-mangostin derivatives. researchgate.net This methodology provides a blueprint for the potential synthesis of this compound ethers. The general approach involves reacting the parent xanthone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.
Table 1: Synthetic Methodologies for O-Alkylated Xanthone Derivatives
| Derivative Type | Reagents and Conditions | Potential Application to this compound |
|---|---|---|
| Mono-O-alkylated | 1.1 eq. Alkyl halide, K2CO3, Acetone, reflux | Selective alkylation of the most acidic hydroxyl group. |
It was observed that the O-alkylation of α-mangostin led to a reduction in cytotoxic activity compared to the parent compound, highlighting the importance of the free hydroxyl groups for this particular biological effect. researchgate.net
O-Acylation:
Ester derivatives of this compound can be synthesized through the acylation of its hydroxyl groups. Standard esterification procedures can be employed, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) or a catalyst (e.g., DMAP). These reactions are generally high-yielding and allow for the introduction of a wide array of acyl groups, thereby modifying the lipophilicity and steric bulk of the parent molecule.
Nitrogen-Containing Substituents
The incorporation of nitrogen-containing functional groups into the prenylated xanthone scaffold has been explored to enhance biological activity, particularly for applications such as antimalarial agents. nih.gov
Synthesis of Alkylamino Derivatives:
Research has shown that the introduction of alkylamino functional groups into prenylated xanthones can significantly increase their antiplasmodial activity against Plasmodium falciparum. nih.gov While the specific synthetic routes for this compound are not detailed in the available literature, analogous syntheses on related xanthones suggest that these derivatives can be prepared from intermediates bearing suitable leaving groups (e.g., halides or tosylates) via nucleophilic substitution with amines. Alternatively, reductive amination of a ketone or aldehyde precursor, if accessible, could also be a viable pathway.
Table 2: Potential Synthetic Routes for Nitrogen-Containing this compound Analogues
| Functional Group | Proposed Synthetic Precursor | Reagents and Conditions |
|---|---|---|
| Alkylamino | Halogenated or Tosylated this compound | Alkylamine, Base (e.g., K2CO3 or Et3N), Solvent (e.g., DMF or CH3CN) |
The structure-activity relationship studies on these nitrogen-containing xanthones indicate that the presence of a basic amino group can be crucial for their biological function. nih.gov
Sulfur-Containing Substituents
The synthesis of sulfur-containing analogues of this compound is a less explored area. However, established methods for the introduction of sulfur-containing functional groups in organic synthesis can be hypothetically applied to this scaffold. nih.govrsc.org
Introduction of Thioether and Sulfone Moieties:
Thioether derivatives could potentially be synthesized by reacting a halogenated or tosylated precursor of this compound with a thiol in the presence of a base. Subsequent oxidation of the resulting thioether, for instance with an oxidizing agent like m-CPBA or hydrogen peroxide, would yield the corresponding sulfone. The introduction of these sulfur-containing groups would significantly alter the electronic and steric properties of the molecule.
Table 3: Hypothetical Synthetic Routes for Sulfur-Containing this compound Analogues
| Functional Group | Proposed Synthetic Precursor | Reagents and Conditions |
|---|---|---|
| Thioether | Halogenated or Tosylated this compound | Thiol, Base (e.g., NaH or K2CO3), Solvent (e.g., THF or DMF) |
| Sulfone | Thioether derivative of this compound | Oxidizing agent (e.g., m-CPBA or H2O2), Solvent (e.g., DCM or CH3COOH) |
The incorporation of sulfur-containing scaffolds is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov
Mechanistic Investigations of Biological Activities of Cratoxyarborenone D
Cytotoxic Activity: Cellular Mechanisms of Action
Cratoxyarborenone D has been identified as a cytotoxic agent, meaning it has the ability to kill cells, particularly cancer cells. cmu.ac.th This activity is a cornerstone of its research interest.
The cytotoxic potential of this compound has been evaluated through in vitro assays against specific cancer cell lines. Bioassay-directed fractionation of extracts from Cratoxylum sumatranum identified this compound as an active cytotoxic constituent. researchgate.net Its efficacy is most notably documented against the KB human oral epidermoid carcinoma cell line. cmu.ac.thresearchgate.net
In these studies, cytotoxicity is often quantified by the ED₅₀ value (the effective dose that causes 50% of the cells to die). This compound exhibited an ED₅₀ value of 1.7 µg/mL against the KB cancer cell line. cmu.ac.th This potency is comparable to other related xanthones isolated from the same plant, such as Cratoxyarborenone C (ED₅₀ = 1.5 µg/mL) and Vismione B (ED₅₀ = 1.3 µg/mL). cmu.ac.th
| Compound | Source | Cancer Cell Line | Cytotoxicity (ED₅₀ µg/mL) | Reference |
| This compound | Cratoxylum sumatranum | KB | 1.7 | cmu.ac.th |
| Cratoxyarborenone A | Cratoxylum sumatranum | KB | 4.3 | cmu.ac.th |
| Cratoxyarborenone B | Cratoxylum sumatranum | KB | 1.0 | cmu.ac.th |
| Cratoxyarborenone C | Cratoxylum sumatranum | KB | 1.5 | cmu.ac.th |
| Cratoxyarborenone E | Cratoxylum sumatranum | KB | 4.3 | cmu.ac.th |
| Cratoxyarborenone F | Cratoxylum sumatranum | KB | 4.1 | cmu.ac.th |
| Vismione B | Cratoxylum sumatranum | KB | 1.3 | cmu.ac.th |
Cell cycle arrest is a critical mechanism by which cytotoxic compounds inhibit the proliferation of cancer cells. nih.gov This process involves halting the cell at specific checkpoints (e.g., G1, S, or G2/M phase), preventing it from dividing and propagating. frontiersin.org The progression of the cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). frontiersin.org Tumor suppressor proteins like p53 and p21 play a crucial role in inducing cell cycle arrest in response to cellular stress or DNA damage. researchgate.netmdpi.com
While the cytotoxic activity of this compound is established, detailed studies elucidating its specific effects on cell cycle progression in cancer cells are not prominently available in the current research. However, studies on other natural compounds have shown that they can induce cell cycle arrest, for example at the G2/M phase, by modulating the levels of proteins such as cyclin B1 and cdc2. researchgate.net Future research may clarify whether this compound employs similar mechanisms.
Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comcellsignal.com The extrinsic pathway is triggered by external signals binding to death receptors on the cell surface, leading to the activation of caspase-8. cellsignal.comthermofisher.com The intrinsic pathway is initiated by internal stress signals, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. cellsignal.comresearchgate.net Both pathways converge to activate executioner caspases, such as caspase-3, which dismantle the cell. mdpi.com
Although this compound is known to be cytotoxic, specific experimental evidence detailing its ability to induce apoptosis and defining the involvement of either the intrinsic or extrinsic pathways is limited in the available scientific literature. For other cytotoxic agents, apoptosis induction is a common mechanism of action, often confirmed by observing DNA fragmentation and mitochondrial dysfunction. nih.gov
Identifying the precise molecular targets of a cytotoxic compound is key to understanding its mechanism of action. Potential targets for anticancer agents include enzymes crucial for cell survival and proliferation, such as DNA topoisomerases and protein kinases. nih.gov For example, some compounds exert their effects by inhibiting the IL6/JAK2/STAT3 signaling axis or tubulin formation. nih.gov
For this compound, specific molecular targets responsible for its cytotoxic activity have not yet been definitively identified in the referenced studies. In silico docking studies on the related Cratoxyarborenone E have suggested potential interactions with targets like TNF, highlighting a possible avenue for investigation. researchgate.net The xanthone (B1684191) core structure is known to interact with various parasitic and cellular targets, but the specific interactions for this compound remain an area for further research.
Enzyme Inhibition Studies Beyond Antimalarial and Cytotoxic Actions
Enzyme inhibition is a common mechanism through which chemical compounds exert biological effects. numberanalytics.comresearchgate.net Beyond the scope of cytotoxicity and antimalarial activity, natural products are often investigated for their ability to inhibit other enzymes involved in various metabolic pathways. For example, compounds from the Cratoxylum genus have been reported to have xanthine (B1682287) oxidase inhibitory activity. researchgate.net
However, specific studies detailing the inhibitory effects of this compound on enzymes unrelated to its primary cytotoxic or antimalarial functions are not described in the available research. This represents a potential area for future investigation to broaden the pharmacological profile of this compound.
Ketohexokinase-C (KHK-C) Inhibition: Mechanistic Aspects
Fructose (B13574) metabolism, particularly its initial phosphorylation by ketohexokinase (KHK), has been implicated in various metabolic disorders. nih.govplos.org The isoform C of this enzyme, KHK-C, is considered a key driver of the adverse effects associated with high fructose intake. plos.org Inhibition of KHK-C presents a therapeutic strategy for mitigating these effects. nih.govplos.org
In a screening of purified phytochemicals, Cratoxyarborenone E , isolated from Cratoxylum prunifolium, was identified as a potent inhibitor of human recombinant ketohexokinase-C. plos.org The study determined its half-maximal inhibitory concentration (IC50), a measure of its potency, to be 1.0 μM. plos.org This finding places Cratoxyarborenone E among the more potent natural product inhibitors of this enzyme discovered in the study. plos.org The mechanism of inhibition likely involves the binding of the compound to the enzyme, preventing the phosphorylation of fructose to fructose-1-phosphate, the first step in its metabolic cascade. nih.gov While the precise binding mode and kinetic parameters of Cratoxyarborenone E with KHK-C have not been detailed in the available literature, its inhibitory activity highlights a significant therapeutic potential for this class of compounds.
Other Enzyme Target Profiling and Inhibitory Potency
Beyond its effects on fructose metabolism, the Cratoxyarborenone family has been investigated for other therapeutic properties. A recent study focused on the antimalarial potential of Cratoxyarborenone E , which was isolated from the leaves of Cratoxylum glaucum. pensoft.netresearchgate.net The compound was tested for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. pensoft.netresearchgate.net
The study revealed that Cratoxyarborenone E exhibits promising antimalarial activity, with an IC50 value of 5.82 ± 0.04 μM against the parasite. pensoft.netresearchgate.net The primary target for this activity is suggested to be the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme, which is crucial for the parasite's energy production through glycolysis. pensoft.net The prenyl groups present in the structure of Cratoxyarborenone E are thought to enhance its binding to hydrophobic pockets within target enzymes like PfLDH.
Table 1: Inhibitory Potency of Cratoxyarborenone E Against Enzyme Targets
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Source |
|---|---|---|---|
| Cratoxyarborenone E | Ketohexokinase-C (KHK-C) | 1.0 μM | plos.org |
| Cratoxyarborenone E | Plasmodium falciparum | 5.82 ± 0.04 μM | pensoft.netresearchgate.net |
Receptor Interaction and Signaling Pathway Modulation
Investigation of Histamine H2 Receptor Binding Properties
The Histamine H2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of gastric acid secretion. upm.edu.my Antagonists of this receptor are used clinically to treat conditions like peptic ulcers and gastroesophageal reflux disease. researchgate.net
A computational study employing molecular docking was conducted to investigate the binding of natural flavonoid compounds to a homology-modeled 3D structure of the human Histamine H2 receptor. upm.edu.my In this in silico investigation, Cratoxyarborenone B demonstrated a strong binding affinity towards the modeled receptor, with a calculated binding energy of -9.24 Kcal/mol. upm.edu.my The study identified key amino acid residues within the receptor's binding pocket that interact with Cratoxyarborenone B, namely Gly258, Thr164, Val178, and Arg257. upm.edu.my This theoretical binding affinity suggests that Cratoxyarborenone B may act as a potential ligand for the Histamine H2 receptor. However, it is crucial to note that these are computational predictions and require experimental validation through in vitro binding assays to confirm the interaction and determine the functional consequences (agonist or antagonist activity).
Table 2: Predicted Binding Affinity of Cratoxyarborenone B to the Histamine H2 Receptor
| Compound | Target Receptor | Predicted Binding Energy (Kcal/mol) | Interacting Residues | Source |
|---|---|---|---|---|
| Cratoxyarborenone B | Histamine H2 Receptor | -9.24 | Gly258, Thr164, Val178, Arg257 | upm.edu.my |
Modulation of Intracellular Signaling Cascades
The interaction of a ligand with a receptor, such as the Histamine H2 receptor, initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. frontiersin.orgplos.org These signaling pathways often involve a series of proteins that relay and amplify the initial signal. frontiersin.org G protein-coupled receptors, upon activation, typically interact with G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C. plos.org
This modulation leads to changes in the concentration of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). ebi.ac.uk These second messengers then activate downstream protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC), which phosphorylate target proteins, thereby altering their activity and leading to the final physiological effect. ebi.ac.uk While specific studies on how Cratoxyarborenones modulate intracellular signaling are not available, their predicted interaction with the Histamine H2 receptor suggests a potential to influence these well-established signaling pathways. upm.edu.my
Ligand-Based and Structure-Based Approaches to Receptor Interaction
Understanding the interaction between a small molecule like a Cratoxyarborenone and its target receptor is fundamental for drug design and optimization. Computational methods, broadly categorized as ligand-based and structure-based approaches, are invaluable tools in this endeavor. wikipedia.orgresearchgate.net
Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the target of interest. wikipedia.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to identify the key chemical features required for binding and activity. wikipedia.org
Structure-based drug design (SBDD) , on the other hand, utilizes the three-dimensional structural information of the target protein. Molecular docking, as used in the study of Cratoxyarborenone B and the Histamine H2 receptor, is a prime example of SBDD. upm.edu.my This technique predicts the preferred orientation and binding affinity of a ligand within the receptor's binding site. For Cratoxyarborenones, the absence of an experimentally determined crystal structure of the compounds bound to their target enzymes or receptors necessitates the use of such computational models to hypothesize their binding modes and guide further experimental work.
Structure Activity Relationship Sar Studies of Cratoxyarborenone D and Analogues
Impact of Xanthone (B1684191) Core Modifications on Biological Activity
The dibenzo-γ-pyrone core is the foundational structure of all xanthones, and its integrity is paramount to their biological function. mdpi.com SAR studies indicate that this planar, aromatic system is a critical pharmacophore, providing the necessary framework for interaction with biological targets. mdpi.commdpi.com Modifications to this core, such as altering the ring system or introducing different heteroatoms, can drastically change the compound's activity.
Research on various xanthone derivatives has shown that the tricyclic system is essential. najah.edu Attempts to simplify the structure by removing one of the benzene (B151609) rings typically lead to a significant loss of activity. The electronic properties of the core, influenced by substituents, are also vital. The conjugated system across the three rings contributes to the molecule's ability to engage in π-π stacking and other non-covalent interactions with protein targets. mdpi.com Introducing heteroatoms other than the existing oxygens or altering the γ-pyrone ring can disrupt this planarity and electronic distribution, generally diminishing biological efficacy. najah.edu
Influence of Prenylation Pattern and Position on Efficacy
Prenylation, the attachment of isoprenoid chains (like prenyl or geranyl groups), is a common modification in natural xanthones and is a major determinant of their biological activity. mdpi.com These lipophilic side chains are known to enhance the affinity of the molecule for cell membranes and hydrophobic pockets within target proteins. nih.gov
The position and number of prenyl groups on the xanthone scaffold significantly influence the compound's efficacy. nih.gov For instance, in studies of related xanthones, prenylation at positions C-2 and C-8 has been shown to be advantageous for antibacterial and anticancer activities. mdpi.com The presence of two prenyl groups, as seen in many bioactive xanthones, can enhance binding to target enzymes. The length and structure of the isoprenoid chain are also important; for example, a geranyl group may confer different properties than a prenyl group due to its increased length and flexibility.
The table below illustrates how prenylation patterns can affect the biological activity of xanthone analogues.
| Compound | Prenylation Pattern | Notable Biological Activity | Reference |
| α-Mangostin | C-2 and C-8 prenylation | Potent anticancer and antibacterial activity. | mdpi.com |
| Garciniacowone E | C-2 prenylation | Moderate antibacterial activity. | mdpi.com |
| Rubraxanthone | C-8 geranylation | Potent antibacterial activity. | mdpi.com |
| 1,3,8-trihydroxy-2-prenylxanthone | C-2 prenylation | Potent antitumor activity. | nih.gov |
This table is illustrative and based on data from related xanthone compounds to highlight the principles of SAR.
Role of Hydroxyl Groups and other Oxygenation Patterns
The oxygenation pattern, including the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, is another critical factor in the SAR of xanthones. mdpi.comnih.gov Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in target proteins. mdpi.comkagawa-u.ac.jp
SAR studies have consistently shown that the placement of hydroxyl groups is crucial. nih.gov For example, the presence of a hydroxyl group at the C-1 position, ortho to the carbonyl function of the xanthone core, often contributes significantly to cytotoxicity and anticancer activity. nih.gov The antioxidant potential of xanthones is also heavily dependent on the hydroxylation pattern, with 1,3,6-trihydroxy substitution showing enhanced activity. mdpi.com
Methoxy groups, while also influencing electronic properties, can reduce metabolic degradation compared to the more reactive hydroxyl groups, potentially improving a compound's bioavailability. However, replacing a critical hydroxyl group with a methoxy group can sometimes lead to a decrease in activity if that hydroxyl group is essential for binding to a target. mdpi.com
The following table demonstrates the effect of different oxygenation patterns on the activity of xanthone derivatives.
| Compound | Oxygenation Pattern | Notable Biological Activity | Reference |
| Xanthone | No hydroxyl groups | Low antimalarial activity (IC₅₀ 3.5 µM). | researchgate.net |
| 2-Hydroxyxanthone | C-2 hydroxyl | Increased antimalarial activity (IC₅₀ 2.07 µM). | researchgate.net |
| Norathyriol | 1,3,6,7-tetrahydroxy | Potent antioxidant activity. | mdpi.com |
| α-Mangostin | 1,3,6-trihydroxy, 7-methoxy | Potent cytotoxic and antibacterial activity. | mdpi.com |
This table is illustrative and based on data from related xanthone compounds to highlight the principles of SAR.
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of a molecule. byjus.comwikipedia.org Chiral centers or other elements of chirality, such as atropisomerism (hindered rotation around a single bond), can result in stereoisomers (enantiomers or diastereomers) that have vastly different interactions with chiral biological macromolecules like enzymes and receptors. byjus.comwikipedia.orgmgscience.ac.in
In the context of Cratoxyarborenone D and its analogues, chiral centers can arise from the cyclization of prenyl side chains or from asymmetric carbons within the core structure. Even if a molecule has the same chemical formula and connectivity, its enantiomers can have different biological activities. nih.gov A classic example of this principle is the drug thalidomide, where one enantiomer was therapeutic while the other was highly teratogenic. wikipedia.orgmgscience.ac.in
While specific stereochemical studies on this compound are not widely reported, it is a critical consideration for any analogue design. The spatial orientation of key functional groups, such as hydroxyls and prenyl chains, dictates how well the molecule can fit into its biological target's binding site. nih.gov The synthesis of single-enantiomer compounds is often a key step in drug development to isolate the more active and less toxic isomer. nih.gov
Comparative SAR Analysis with Related Xanthone Natural Products
Comparing the structure and activity of this compound with other naturally occurring xanthones provides valuable insights into its SAR. By examining structurally similar compounds with known biological activities, it is possible to infer which features of this compound are most likely to contribute to its efficacy.
For example, Cratoxyarborenone E, a closely related compound, shows antimalarial activity. researchgate.netresearchgate.net Its activity has been attributed to its specific prenylation and oxygenation pattern. Macluraxanthone and Vismione B are other xanthones with reported antiplasmodial activities. Alpha-mangostin, one of the most studied xanthones, is known for its potent anticancer and antibacterial properties, which are largely attributed to its specific arrangement of hydroxyl, methoxy, and prenyl groups. mdpi.comnih.gov
A comparative analysis suggests that the combination of prenyl groups for hydrophobic interactions and a specific pattern of hydroxyl/methoxy groups for hydrogen bonding and electronic modulation is a recurring theme for bioactivity in this class of compounds. mdpi.com
The table below compares the activity of several xanthones, highlighting the subtle structural differences that lead to variations in biological efficacy.
| Compound | Key Structural Features | Reported Biological Activity (IC₅₀) | Reference |
| This compound | Prenylated xanthone | Activity data not widely published | |
| Cratoxyarborenone E | Prenylated xanthone, isomer of D | Antimalarial: 5.82 µM (P. falciparum) | researchgate.netresearchgate.net |
| Vismione B | Prenylated xanthone | Antiplasmodial: 0.66 µg/mL | |
| Macluraxanthone | Prenylated xanthone | Antiplasmodial: 1.35 µg/mL | |
| α-Mangostin | Diprenylated, trihydroxy, monomethoxy xanthone | Anticancer: e.g., 4.84 µM (A549 cells) | mdpi.com |
This table compiles data from related compounds to provide a comparative context for the SAR of this compound.
Advanced Research Methodologies and Future Directions for Cratoxyarborenone D
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To move beyond preliminary activity screenings, a holistic approach is required to understand how Cratoxyarborenone D interacts with biological systems at a molecular level. Omics technologies, which allow for the large-scale study of biological molecules, provide a powerful toolkit for achieving a comprehensive mechanistic understanding. peerj.com
Proteomics and Metabolomics in Response to this compound Treatment
Proteomics, the systematic study of proteins, and metabolomics, the study of small-molecule metabolites, offer a dynamic snapshot of the cellular state in response to a chemical compound. peerj.commdpi.com By applying these technologies, researchers can identify the specific proteins and metabolic pathways that are altered following treatment with this compound.
Proteomic analysis , utilizing techniques like mass spectrometry, can reveal changes in protein expression levels and post-translational modifications, providing critical insights into the compound's mechanism of action. peerj.commdpi.com For instance, identifying upregulated or downregulated proteins in cancer cells treated with this compound could pinpoint the specific signaling pathways it disrupts, such as those involved in cell proliferation or apoptosis. Metabolomic profiling complements this by measuring changes in endogenous metabolites, which can reveal shifts in cellular metabolism, such as alterations in energy production or lipid metabolism, that are induced by the compound. mdpi.com An integrated analysis of both proteomic and metabolomic data can build a detailed network of the molecular events triggered by this compound, connecting protein-level changes to functional metabolic outcomes. aging-us.comfrontiersin.org
Currently, specific proteomic or metabolomic studies on this compound have not been published, representing a significant area for future investigation.
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts in a cell, providing a picture of which genes are actively being expressed. genome.gov Techniques like RNA-sequencing (RNA-seq) and microarrays can generate a comprehensive gene expression profile of cells before and after treatment with this compound. frontiersin.org
This approach can reveal the genetic and signaling pathways modulated by the compound. For example, if this compound induces apoptosis in cancer cells, transcriptomic analysis could identify the upregulation of pro-apoptotic genes or the downregulation of anti-apoptotic genes. mdpi.com Comparing the transcriptome of sensitive versus resistant cell lines could also uncover the genetic basis of resistance. This information is crucial for identifying predictive biomarkers and understanding the molecular basis of the compound's efficacy. frontiersin.orgmdpi.com High-throughput gene expression screening could further accelerate the process of identifying the compound's effect on various cellular responses. genewiz.com As with other omics technologies, dedicated transcriptomic studies on this compound are a key future research direction.
Chemogenomic Approaches for Off-Target and Polypharmacology Assessment
Chemogenomics systematically studies the interactions between a library of small molecules and a set of protein targets to understand the relationships between chemical structures and their biological effects. nih.govnih.gov This approach is invaluable for assessing the polypharmacology (the ability of a compound to interact with multiple targets) and potential off-target effects of this compound.
Synthetic Biology and Metabolic Engineering for Enhanced Production
Natural products like this compound are often produced in very small quantities by their native organisms, which can be a major bottleneck for further research and development. mdpi.com Synthetic biology and metabolic engineering offer a powerful solution to this challenge. frontiersin.orgnih.gov These fields apply engineering principles to redesign organisms for useful purposes, such as the large-scale production of valuable compounds. adlittle.comquora.com
The process would involve identifying the complete biosynthetic pathway for this compound in Cratoxylum plants and then transferring the corresponding genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.com This engineered microorganism can then be grown in large-scale fermenters to produce the compound in a more sustainable, scalable, and cost-effective manner. Synthetic biology tools can be used to optimize the expression of pathway genes and manipulate the host's metabolism to maximize the yield of this compound. frontiersin.orgmdpi.com This approach has been successfully used for other complex natural products and represents a crucial step in making this compound available for extensive preclinical and potential clinical studies.
Development of Chemical Probes for Target Validation
Identifying the direct molecular target of a compound is a critical step in drug discovery. A chemical probe is a small-molecule tool designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. thermofisher.krrjeid.com
To definitively validate the molecular target(s) of this compound, a chemical probe based on its structure could be developed. nih.gov This typically involves synthesizing a derivative of this compound that retains its biological activity but also incorporates a reactive group or a tag (like biotin (B1667282) or a fluorescent dye). This tagged probe can then be used in experiments to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry. This provides direct evidence of a physical interaction between the compound and its target protein(s). rsc.org Such probes are essential tools for confirming the mechanism of action and ensuring that the observed biological effects are due to the modulation of the intended target. thermofisher.krchemicalprobes.org
Unexplored Biological Activities and Therapeutic Potential (Mechanistic Basis)
The Cratoxylum genus, from which this compound is derived, is a rich source of bioactive compounds, including various xanthones, flavonoids, and triterpenoids. researchgate.netresearchgate.net These compounds have been reported to possess a wide array of pharmacological properties, including anticancer, antimalarial, anti-HIV, antioxidant, and anti-inflammatory activities. researchgate.netresearchgate.netbiointerfaceresearch.com
Given this context, it is highly probable that the therapeutic potential of this compound extends beyond its currently known cytotoxic effects. For example, a related compound, Cratoxyarborenone E, has demonstrated promising antimalarial activity. pensoft.netresearchgate.net This suggests that this compound should be screened for a broader range of biological activities. Mechanistic investigations could explore whether its cytotoxic effects are linked to pro-apoptotic or anti-proliferative signaling pathways that are also relevant in other diseases. nih.gov For instance, many anticancer agents also possess anti-inflammatory properties by modulating shared signaling pathways. Exploring these unexplored activities, grounded in a mechanistic approach, could reveal new therapeutic applications for this compound.
Challenges and Opportunities in Advancing this compound Research
The exploration of this compound, a bioactive prenylated xanthone (B1684191) isolated from plants of the Cratoxylum genus, presents a landscape of significant challenges and promising opportunities. core.ac.ukresearchgate.net While initial studies have confirmed its existence and cytotoxic potential, advancing this natural product from a laboratory curiosity to a well-understood chemical entity or therapeutic lead requires navigating several scientific and technical hurdles. core.ac.uk Concurrently, its complex and unique chemical architecture opens numerous avenues for innovative research and development. mdpi.comnih.gov
Challenges in this compound Research
Advancing the study of this compound is impeded by several factors common to the field of natural product research. These challenges must be addressed to fully unlock its potential.
Limited Natural Abundance and Supply: A primary obstacle is the low yield of this compound from its natural source, Cratoxylum sumatranum. core.ac.ukcaymanchem.com Relying on extraction from plant materials is often unsustainable and provides insufficient quantities for extensive biological screening, preclinical studies, and structure-activity relationship (SAR) investigations. caymanchem.com
Complexities in Chemical Synthesis: The intricate, multi-ring structure of this compound, featuring a heterocyclic xanthone core with multiple hydroxyl and prenyl-related groups, makes its total chemical synthesis a formidable challenge. core.ac.uk Developing a scalable and economically viable synthetic route is a significant hurdle that limits the availability of the pure compound for research. core.ac.uk
Pharmacokinetic and Physicochemical Properties: Like many complex polyphenolic compounds and caged xanthones, this compound is predicted to have poor water solubility and low bioavailability. dovepress.com These properties can hinder its effectiveness in biological systems and complicate the transition from in vitro assays to in vivo models, representing a major obstacle in drug development. caymanchem.comdovepress.com
Elucidation of a Specific Mechanism of Action: While initial bioassays have shown that this compound exhibits cytotoxicity against the KB (human oral epidermoid) cancer cell line, its precise molecular target and mechanism of action remain uncharacterized. core.ac.uk Identifying the specific cellular pathways and proteins it interacts with is a critical and complex task necessary to understand its biological function and potential therapeutic relevance. dovepress.comcsmres.co.uk
The Translational Gap: There is a significant gap between promising in vitro results and confirmed in vivo efficacy. csmres.co.uk Many natural products that show potent activity in cell cultures fail to demonstrate similar effects in animal models due to issues with metabolism, distribution, and toxicity. dovepress.com Bridging this translational gap is a well-known challenge in natural product-based drug discovery. frontiersin.org
Opportunities for Future Research
Despite the challenges, this compound offers a wealth of opportunities for scientific discovery, driven by its unique structure and membership in the pharmacologically significant xanthone class. numberanalytics.comresearchgate.net
Broadened Bioactivity Screening: The initial finding of cytotoxicity suggests potential as an antineoplastic agent. core.ac.uk However, prenylated xanthones are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.govfrontiersin.org A significant opportunity exists to screen this compound against a diverse array of biological targets, such as protein kinases, inflammatory mediators (e.g., prostaglandins), and microbial pathogens, to uncover novel therapeutic applications. frontiersin.orgajchem-a.com
Structure-Activity Relationship (SAR) Studies: The complex scaffold of this compound is an ideal starting point for medicinal chemistry efforts. mdpi.com Synthetic modification of its functional groups—such as the prenyl and hydroxyl moieties—could lead to the generation of analogs with improved potency, greater selectivity, and more favorable pharmacokinetic profiles. mdpi.comnih.gov Such SAR studies are crucial for optimizing the molecule for potential drug development.
Advanced Analytical and Computational Methodologies: The application of modern research techniques can accelerate the characterization of this compound. High-throughput screening (HTS) can rapidly assess its effect on numerous biological targets. caymanchem.com Advanced analytical methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for its analysis. numberanalytics.commdpi.com Furthermore, in silico approaches such as molecular docking can predict its binding interactions with potential protein targets, guiding further experimental validation. ajchem-a.comnih.gov
Development of Novel Drug Delivery Systems: The challenge of poor solubility can be transformed into an opportunity through pharmaceutical innovation. dovepress.com Developing advanced drug delivery systems, such as nanoformulations (e.g., liposomes or nanoparticles), could enhance the bioavailability and targeted delivery of this compound, thereby improving its therapeutic efficacy in vivo. dovepress.com
Biosynthetic Engineering and Sustainable Production: A long-term opportunity lies in elucidating the biosynthetic pathway of this compound in Cratoxylum species. researchgate.net Understanding the enzymes responsible for its formation could enable the use of metabolic engineering and synthetic biology approaches to produce the compound in microbial or plant-based systems, ensuring a sustainable and scalable supply. researchgate.net
Data Tables
Table 1: Summary of Challenges and Opportunities in this compound Research
| Category | Specific Point | Implication for Research |
|---|---|---|
| Challenges | Limited Natural Abundance | Restricts material available for extensive testing. |
| Complex Chemical Structure | Makes total synthesis difficult and costly. | |
| Poor Pharmacokinetics | Likely low solubility and bioavailability hinder in vivo studies. dovepress.com | |
| Undefined Mechanism of Action | The specific biological target is unknown, complicating rational drug design. core.ac.uk | |
| The Translational Gap | Difficulty in replicating in vitro cytotoxicity in animal models. csmres.co.uk | |
| Opportunities | Broadened Bioactivity Screening | Potential to discover new therapeutic uses (e.g., anti-inflammatory, antimicrobial). nih.govfrontiersin.org |
| SAR & Medicinal Chemistry | Chemical modifications could create analogs with improved drug-like properties. mdpi.com | |
| Advanced Research Methodologies | Use of HTS, metabolomics, and in silico modeling can accelerate discovery. caymanchem.commdpi.com | |
| Novel Formulation Strategies | Nano-delivery systems can overcome solubility and bioavailability issues. dovepress.com |
Table 2: Advanced Methodologies Applicable to this compound Research
| Research Phase | Methodology | Purpose |
|---|---|---|
| Isolation & Purification | High-Performance Liquid Chromatography (HPLC) | To isolate and purify this compound from crude plant extracts. numberanalytics.com |
| Column Chromatography | Fractionation of extracts to separate compounds based on polarity. numberanalytics.com | |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HMBC) | To determine the precise chemical structure and connectivity of atoms. core.ac.ukajchem-a.com |
| Mass Spectrometry (MS) | To determine the molecular weight and formula of the compound. numberanalytics.comajchem-a.com | |
| UV-Vis & Infrared (IR) Spectroscopy | To identify key functional groups and chromophores within the molecule. ajchem-a.com | |
| Biological Evaluation | In Vitro Cell-Based Assays (e.g., MTS, LDH) | To quantify biological activity such as cytotoxicity or enzyme inhibition. pensoft.netnih.gov |
| High-Throughput Screening (HTS) | To rapidly screen the compound against large libraries of biological targets. caymanchem.com | |
| Molecular Docking | To computationally predict and visualize the binding of this compound to protein targets. ajchem-a.com | |
| Preclinical Development | In Vivo Animal Models | To evaluate efficacy, pharmacokinetics, and safety in a living organism. dovepress.comcsmres.co.uk |
Q & A
Q. What experimental methods are used to isolate and characterize Cratoxyarborenone D from natural sources?
this compound is isolated via bioassay-guided fractionation of plant extracts (e.g., Cratoxylum glaucum leaves). The process involves:
- Solvent extraction : Dichloromethane (DCM) is often preferred for its ability to retain bioactive prenylated xanthones .
- Chromatographic separation : Active fractions are purified using HPLC with reverse-phase C-18 columns and isocratic elution (e.g., methanol-water, 8.5:1.5 v/v) .
- Structural elucidation : 1D/2D NMR (1H, 13C, HMBC), UV-Vis spectroscopy, and mass spectrometry (UPLC-Q-TOF-MS) confirm the structure. Key NMR signals include δH 6.29 (H-2, aromatic) and δC 180.37 (C-9, carbonyl) .
Q. How is the antimalarial activity of this compound quantified, and what thresholds define its potency?
Antimalarial activity is assessed using the Plasmodium falciparum 3D7 strain via lactate dehydrogenase (LDH) assays.
- IC50 determination : Serial dilutions of the compound are tested, with activity quantified as the concentration inhibiting 50% of parasite growth. This compound has an IC50 of 2.13 ± 0.04 µg/mL (5.82 µM), classified as "good activity" (IC50 < 20 µM) .
- Validation : Triplicate experiments with ±SD ensure reproducibility. Synergistic effects in crude fractions may explain reduced activity in purified compounds .
Q. What analytical techniques ensure the purity of isolated this compound?
Purity is validated via HPLC with dual-wavelength detection (254 nm, 210 nm, 365 nm). Acceptable purity thresholds exceed 97% across wavelengths. Impurities are flagged if retention times deviate from the target compound’s chromatographic profile .
Advanced Research Questions
Q. How can researchers resolve contradictions between bioactivity in crude extracts versus purified this compound?
Discrepancies arise due to loss of synergism in purified compounds. To address this:
Q. What strategies optimize the selectivity index (SI) of this compound for therapeutic development?
The SI (CC50/IC50) reflects the balance between cytotoxicity and antimalarial potency.
- Cytotoxicity assays : Use Resazurin-based viability tests on mammalian cells (e.g., Vero cells). This compound has a CC50 > 50 µg/mL, yielding an SI > 23 .
- Derivatization : Modify prenyl groups or hydroxyl/methoxy substitutions to enhance selectivity. For example, esterification of hydroxyl groups may reduce off-target effects .
Q. How can structural data inform the synthesis of this compound analogs with improved bioactivity?
- SAR analysis : The prenylated xanthone core (C6-C3-C6 ABC rings) and substituents (e.g., δH 12.98 for OH-1) are critical. Prenyl groups at C-3 and C-5 influence membrane permeability .
- Synthetic routes : Employ Suzuki-Miyaura coupling for prenyl group introduction or biotransformation via microbial hydroxylation .
Q. What methodologies validate the mechanism of action of this compound against malaria parasites?
- Target identification : Use proteomics (e.g., affinity chromatography with immobilized this compound) to identify binding partners in P. falciparum .
- Enzyme inhibition assays : Test interference with parasite-specific pathways (e.g., heme detoxification or fatty acid biosynthesis) .
Methodological Considerations
Q. How should researchers design experiments to account for batch variability in plant-derived this compound?
- Standardized extraction : Use fixed solvent ratios (e.g., DCM:MeOH 9:1) and column chromatography parameters (flow rate = 1.5 mL/min) .
- Quality control : Include reference standards (e.g., cratoxyarborenone E) in NMR and HPLC runs to confirm consistency .
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?
Q. How can in silico tools supplement experimental studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
